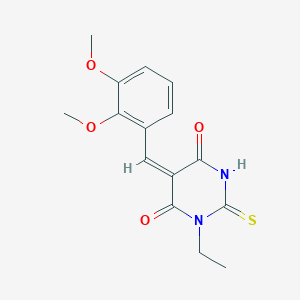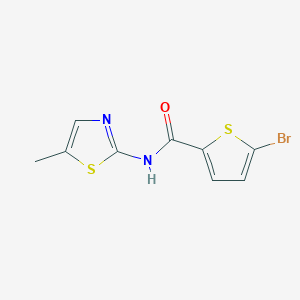
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMC is a triazole derivative that has been synthesized using different methods, and its unique structure has led to its investigation as a potential therapeutic agent in several diseases.
Mécanisme D'action
The mechanism of action of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but several studies have suggested that it exhibits its biological activity through the inhibition of various enzymes and signaling pathways. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and regulation of oxidative stress. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to regulate oxidative stress by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has limitations in terms of its solubility, which can affect its bioavailability and efficacy. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has limited water solubility, which can make it difficult to administer in vivo.
Orientations Futures
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has significant potential for further investigation in various fields, including cancer therapy, neuroprotection, and anti-inflammatory activity. Future research could focus on the optimization of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide's synthesis methods to improve its solubility and bioavailability. Furthermore, future studies could investigate the efficacy of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents to enhance its biological activity. Finally, future research could also focus on the development of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide as a potential drug candidate for various diseases.
Conclusion:
In conclusion, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been synthesized using different methods, and its unique structure has led to its investigation as a potential therapeutic agent in several diseases. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits anticancer activity, neuroprotective effects, and anti-inflammatory activity through the inhibition of various enzymes and signaling pathways. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. Future research could focus on the optimization of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide's synthesis methods and its development as a potential drug candidate for various diseases.
Applications De Recherche Scientifique
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory activity. Several studies have reported that N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-butyl-1-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-6-10-17-16(21)14-13(4)20(19-18-14)15-11(2)8-7-9-12(15)3/h7-9H,5-6,10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXMVTDXSJAABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=C(C=CC=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4719013.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4719019.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4719041.png)
![8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719047.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4719055.png)

![2-bromo-6-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4719081.png)
![2-[3-(1H-benzimidazol-1-yl)propoxy]benzonitrile](/img/structure/B4719089.png)
![N-allyl-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4719097.png)
![(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4719098.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide](/img/structure/B4719109.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4719117.png)
